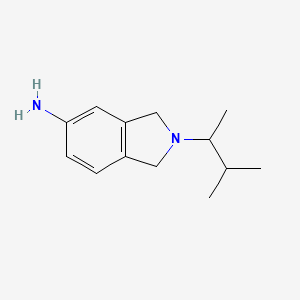

2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine

Description

Systematic Nomenclature and Structural Characterization

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The compound's structure is built upon the fundamental 2,3-dihydro-1H-isoindole scaffold, which consists of a benzene ring fused to a five-membered saturated nitrogen-containing ring. The isoindoline core structure represents the fully reduced form of the isoindole heterocycle, where the formal oxidation to the ten-electron pi-system leads to isoindole, which is typically unstable unless embedded within a larger conjugated framework.

The substitution pattern involves the attachment of a 3-methylbutan-2-yl group to the nitrogen atom at position 2 of the isoindoline ring system. This substituent, also known as a 1,2-dimethylpropyl group, introduces significant steric bulk and conformational considerations to the molecule. The primary amine functionality is positioned at the 5-position of the benzene ring, creating an aminoisoindoline derivative with distinct electronic and steric properties compared to other positional isomers.

Structural characterization data from computational chemistry calculations reveals important molecular descriptors for this compound. The topological polar surface area measures 29.26 square angstroms, indicating moderate polarity characteristics. The calculated logarithm of the partition coefficient between octanol and water equals 2.6289, suggesting favorable lipophilicity for membrane permeation. The molecule contains two hydrogen bond acceptors and one hydrogen bond donor, with two rotatable bonds contributing to conformational flexibility.

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₁₃H₂₀N₂ | Computed |

| Molecular Weight | 204.31 g/mol | Calculated |

| Topological Polar Surface Area | 29.26 Ų | Computational |

| LogP (Octanol/Water) | 2.6289 | Calculated |

| Hydrogen Bond Acceptors | 2 | Counted |

| Hydrogen Bond Donors | 1 | Counted |

| Rotatable Bonds | 2 | Structural Analysis |

The International Chemical Identifier string for this compound is InChI=1S/C13H20N2/c1-9(2)10(3)15-7-11-5-4-6-13(14)12(11)8-15/h4-6,9-10H,7-8,14H2,1-3H3, providing a unique textual representation of its molecular structure. The corresponding Simplified Molecular Input Line Entry System notation reads NC1=CC2=C(CN(C(C(C)C)C)C2)C=C1, offering a linear encoding suitable for database searches and computational applications.

Historical Development in Heterocyclic Chemistry

The historical development of isoindoline chemistry traces its origins to early investigations of indole-related compounds in the nineteenth century. Isoindoline, as the parent compound of this chemical family, consists of a heterocyclic organic system with molecular formula C₈H₉N, featuring a bicyclic structure where a six-membered benzene ring is fused to a five-membered nitrogen-containing ring. The fundamental difference between isoindoline and its regioisomer indoline lies in the position of the nitrogen atom within the five-membered ring structure.

The broader context of isoindole chemistry emerged from studies of natural products and synthetic dyes. The term "isoindole" itself derives from a portmanteau of "indigo" and "oleum," reflecting its historical connection to indigo dye chemistry. Early researchers recognized that isoindole constitutes the regioisomer of the abundant 1H-indole heterocycle, leading to extensive investigations of their comparative properties and synthetic accessibility.

Significant advances in isoindoline chemistry occurred during the twentieth century as researchers developed methodologies for preparing substituted derivatives. The synthesis of isoindolines can be accomplished through several approaches, including 1,2-addition of nucleophiles onto bifunctional epsilon-benzoiminoenoates followed by intramolecular aza-Michael reactions. Alternative synthetic routes involve three-plus-two cycloaddition reactions of azomethine ylides with quinones in the presence of suitable catalysts, methods that have been adapted to provide chiral derivatives.

The development of palladium-catalyzed reactions provided new insights into the reactivity patterns of isoindoline compounds. Under conditions of palladium-catalyzed formate reduction, isoindoline undergoes distinct hydrogenation processes to form 4,5,6,7-tetrahydroisoindole. This reactivity pattern differs markedly from that of indoline, which under similar conditions undergoes dehydrogenation to form indole. The mechanistic understanding reveals that both processes initiate through direct oxidative insertion of palladium into aliphatic carbon-hydrogen bonds at methylene groups, followed by beta-hydride elimination.

Positional Isomerism in Isoindoline Derivatives

Positional isomerism within isoindoline derivatives represents a crucial aspect of structure-activity relationships in this compound class. The compound this compound exemplifies the importance of substitution patterns, particularly regarding the position of the amino group on the benzene ring. Structural comparison with its positional isomer 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine reveals significant differences in both electronic distribution and potential reactivity patterns.

The 4-position isomer, bearing Chemical Abstracts Service number 1099671-03-0, shares the identical molecular formula C₁₃H₂₀N₂ and molecular weight of 204.31 grams per mole with the 5-position compound. However, the different positioning of the amino substituent creates distinct electronic environments and potential intermolecular interaction patterns. The 4-amino derivative places the nitrogen functionality in closer proximity to the isoindoline nitrogen atom, potentially influencing both basicity and hydrogen bonding capabilities.

Electronic considerations reveal important differences between these positional isomers. The 5-amino substitution pattern in the target compound positions the amino group meta to the fused ring junction, while the 4-amino isomer places this functionality ortho to the fusion point. These positional differences affect the electronic density distribution throughout the aromatic system and influence the compound's potential for electrophilic aromatic substitution reactions.

Conformational analysis of both isomers demonstrates the influence of substitution patterns on molecular flexibility. The 3-methylbutan-2-yl substituent on the isoindoline nitrogen introduces significant steric bulk, creating preferential conformations that minimize unfavorable interactions. The spatial arrangement of this branched alkyl group relative to the amino functionality varies between the 4- and 5-position isomers, potentially affecting molecular recognition properties and binding geometries in biological systems.

| Isomer | CAS Number | Amino Position | Electronic Environment | Steric Interactions |

|---|---|---|---|---|

| 5-Amino | 1099612-87-9 | Meta to fusion | Moderate electron density | Reduced steric hindrance |

| 4-Amino | 1099671-03-0 | Ortho to fusion | Enhanced electron density | Increased steric effects |

The synthetic accessibility of these positional isomers depends on the specific methodologies employed and the regioselectivity of key transformations. Traditional synthetic approaches to aminoisoindoline derivatives often involve nitration followed by reduction sequences, where the regioselectivity of nitration determines the final substitution pattern. Alternative approaches utilizing palladium-catalyzed amination reactions or nucleophilic aromatic substitution can provide access to specific isomers under appropriate reaction conditions.

Properties

IUPAC Name |

2-(3-methylbutan-2-yl)-1,3-dihydroisoindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-9(2)10(3)15-7-11-4-5-13(14)6-12(11)8-15/h4-6,9-10H,7-8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQUEUGAGGKHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)N1CC2=C(C1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine typically involves the following steps:

Formation of the Isoindoline Core: The isoindoline core can be synthesized through the cyclization of ortho-substituted benzylamines. This process often involves the use of a strong acid catalyst, such as hydrochloric acid, under reflux conditions.

Introduction of the 3-methylbutan-2-yl Group: The 3-methylbutan-2-yl group can be introduced via alkylation reactions. This step may involve the use of alkyl halides and a base, such as potassium carbonate, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, potassium carbonate.

Major Products

Oxidation: N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted isoindolines.

Scientific Research Applications

2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine and its analogs:

Key Observations

Substituent Effects on Bioactivity The 3-methylbutan-2-yl group in the target compound introduces steric bulk, which may enhance lipophilicity and alter binding kinetics compared to simpler analogs like 2-methyl-2,3-dihydro-1H-isoindol-5-amine .

Pharmacological Potential While 1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine (5F-PCN) is linked to psychoactive effects due to its structural similarity to cathinones , the target compound’s larger substituent may reduce such activity, instead favoring applications in non-stimulant therapeutics.

Synthetic Accessibility

- Analogs like (2,3-dihydro-1H-indol-5-ylmethyl)amine are synthesized via straightforward deprotection steps , whereas the target compound’s branched substituent likely requires more complex alkylation or coupling reactions.

Biological Activity

2-(3-Methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine, also known by its CAS number 1099612-87-9, is a compound belonging to the isoindoline class, which features a fused benzene and pyrrole ring system. This compound has garnered attention in recent years for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity based on diverse research findings.

The molecular formula of this compound is C13H20N2. It possesses various functional groups that contribute to its reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C13H20N2 |

| IUPAC Name | 2-(3-methylbutan-2-yl)-1,3-dihydroisoindol-5-amine |

| CAS Number | 1099612-87-9 |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study involving various isoindoline derivatives demonstrated that certain compounds within this class could inhibit the growth of cancer cells without affecting non-tumorigenic cells. Specifically, derivatives were tested against murine liver cell lines, showing potent growth inhibition at concentrations around 10 µM .

Case Study:

In a comparative study of isoindoline derivatives, it was found that modifications to the isoindoline core could enhance cytotoxic effects against specific cancer types. The mechanism of action was linked to the modulation of signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary assays have shown that this compound exhibits activity against various bacterial strains. The structure-function relationship suggests that the presence of the isoindoline scaffold is crucial for its bioactivity.

Research Findings:

- In vitro Studies: Tests on bacterial cultures revealed a minimum inhibitory concentration (MIC) indicating effective antimicrobial activity.

- Mechanism: The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may act as an enzyme inhibitor or modulate receptor activity, leading to altered cellular responses.

Potential Molecular Targets

- Enzymatic Inhibition: The compound may inhibit key enzymes involved in cancer metabolism or microbial growth.

- Receptor Modulation: Interaction with specific receptors could lead to downstream effects influencing cell signaling pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from ortho-substituted benzylamines and subsequent alkylation steps to introduce the 3-methylbutan group. Variations in synthesis can lead to different derivatives with potentially enhanced biological activities.

Q & A

Q. What synthetic methodologies are reported for 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine, and what intermediates are critical to its preparation?

Synthesis typically involves multi-step reactions starting with substituted isoindole derivatives. Key intermediates include tert-butyl-protected pyrrolo[3,4-d]pyrimidine carboxylates and halogenated isoindoles, which undergo nucleophilic substitution or reductive amination. For example, tert-butyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6-carboxylate (a structurally related compound) is synthesized via reflux in ethanol with guanidine nitrate and aromatic aldehydes, followed by deprotection . The CAS registry number 45766-35-6 (for 2,3-dihydro-1H-isoindol-5-amine derivatives) is critical for tracking synthetic precursors in databases like ChemNet .

Q. Which spectroscopic and chromatographic techniques are used to characterize this compound?

- 1H/13C NMR : Confirms the presence of the isoindole core and substituents. For example, aromatic protons in the 6.5–7.5 ppm range and methyl groups near 1.2–1.5 ppm are diagnostic .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z ~218 for C13H18N2) and fragmentation patterns.

- HPLC : Assesses purity using reversed-phase columns (C18) with UV detection at 254 nm .

Q. How is the compound’s structure validated computationally?

Density Functional Theory (DFT) optimizes the molecular geometry, while InChI identifiers (e.g., InChI=1S/C8H15N3/c1-6(2)7(3)11-8(9)4-5-10-11/h4-7H,9H2,1-3H3) from PubChem ensure alignment between experimental and calculated structures .

Advanced Research Questions

Q. How can one design experiments to evaluate the compound’s antiviral activity, particularly against HIV-1?

- Reverse Transcriptase (RT) Inhibition Assays : Measure IC50 values using recombinant HIV-1 RT and template-primer systems. Stereoselective configuration at position 9b (analogous to related dihydrothiazolo-isoindolones) strongly influences activity, with IC50 values ranging from 16–300 nM for potent derivatives .

- MT2 Cell-Based Assays : Quantify antiviral efficacy via p24 antigen reduction or viral RNA load. Include controls for cytotoxicity (e.g., MTT assays) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and cellular models?

- Solubility and Permeability Testing : Use shake-flask methods (logP) and Caco-2 cell monolayers to assess bioavailability discrepancies.

- Metabolite Profiling : Identify phase I/II metabolites via LC-MS/MS to rule out rapid degradation .

- Molecular Dynamics (MD) Simulations : Compare ligand-receptor binding stability (e.g., with androgen receptor residues like LEU704 or GLY708) to explain divergent IC50 values .

Q. How does stereochemistry impact the compound’s antimicrobial activity?

- Enantiomer Separation : Use chiral columns (e.g., Chiralpak IA) to isolate (R)- and (S)-isomers.

- Docking Studies : Compare binding modes with bacterial targets (e.g., DNA gyrase or β-lactamases). For example, (R)-isomers of related compounds show stronger hydrogen bonding with catalytic serine residues .

Q. What computational tools are recommended for predicting toxicity and environmental persistence?

- EPA EPI Suite : Estimates biodegradability and bioaccumulation potential.

- OECD QSAR Toolbox : Assesses endocrine-disrupting potential via structural alerts (e.g., amine groups).

- Molecular Operating Environment (MOE) : Predicts ADMET properties using built-in toxicity modules .

Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity) for yield improvement .

- Data Reproducibility : Cross-validate NMR assignments with DEPT-135 and HSQC experiments to eliminate artifacts .

- Ethical Compliance : Follow NIH/WHO guidelines for handling HIV-1 pathogens in BSL-2/3 facilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.